molecular formula C22H38O2 B1622113 1,4-Bis(2-ethylhexyloxy)benzene CAS No. 110126-93-7

1,4-Bis(2-ethylhexyloxy)benzene

Cat. No. B1622113
M. Wt: 334.5 g/mol
InChI Key: UBFDQSZWUFWEKI-UHFFFAOYSA-N
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Description

1,4-Bis(2-ethylhexyloxy)benzene is a useful research compound. Its molecular formula is C22H38O2 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(2-ethylhexyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-ethylhexyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

110126-93-7

Product Name

1,4-Bis(2-ethylhexyloxy)benzene

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

1,4-bis(2-ethylhexoxy)benzene

InChI

InChI=1S/C22H38O2/c1-5-9-11-19(7-3)17-23-21-13-15-22(16-14-21)24-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

UBFDQSZWUFWEKI-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC1=CC=C(C=C1)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)OCC(CC)CCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroquinone (37.9 g, 0.344 mol) is suspended in IMS (310 ml) and 1-bromo-2-ethylhexane (132.7 g, 0.687 mol) is added. A solution of KOH (49.9 g, 0.89 mol) in IMS (250 ml) is added slowly over 1 minute. The mixture is heated at reflux whilst monitoring reaction progress by HPLC. After 16 hours, further 1-bromo-2-ethylhexane (53.1 g, 0.27 mol) and solid KOH (20.0 g, 0.36 mol) are added then heated for 2 hours at reflux. The reaction mixture is allowed to cool, is poured into water (1.5 L) and extracted with toluene (500 ml). The organic layer is dried over MgSO4 then evaporated to yield a pale yellow oil. The oil is flashed through silica gel, eluting with 50/50 dichloromethane/hexane to give two product fractions. The initial fraction (35.3 g) co-eluted with 2-ethylhexan-1-ol by-product. The second fraction is evaporated to give pure 1,4-bis(2-ethylhexyloxy)benzene as a pale yellow oil (48.4 g, 42%). The initial fraction is further purified by bulb to bulb distillation to give further pure 1,4-bis(2-ethylhexyloxy)benzene as a pale yellow oil (25.3 g, 22%).
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
132.7 g
Type
reactant
Reaction Step Two
Name
Quantity
49.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
IMS
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
53.1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
IMS
Quantity
310 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.5 L
Type
solvent
Reaction Step Seven

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